molecular formula C13H9N3O5S B11548586 2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol

2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol

Cat. No.: B11548586
M. Wt: 319.29 g/mol
InChI Key: WZUMCCCFILPFLU-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol: is an organic compound with a complex structure that includes nitro, sulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dinitrophenol and 2-aminothiophenol. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a pesticide and in the production of dyes.

    2,4-Dinitro-6-methylphenol: Used in the synthesis of other organic compounds.

    2,4-Dinitro-6-chlorophenol: Utilized in the production of herbicides and fungicides.

Uniqueness

2,4-Dinitro-6-[(E)-[(2-sulfanylphenyl)imino]methyl]phenol is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H9N3O5S

Molecular Weight

319.29 g/mol

IUPAC Name

2,4-dinitro-6-[(2-sulfanylphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9N3O5S/c17-13-8(7-14-10-3-1-2-4-12(10)22)5-9(15(18)19)6-11(13)16(20)21/h1-7,17,22H

InChI Key

WZUMCCCFILPFLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)S

Origin of Product

United States

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